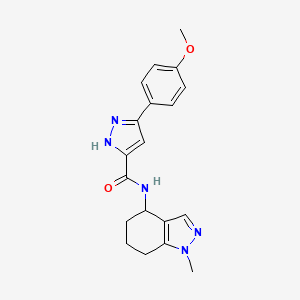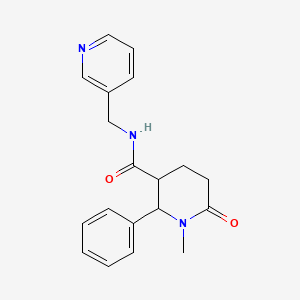![molecular formula C20H18FN3O4S B7552992 N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide, also known as Compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antibacterial and antifungal properties. However, further studies are needed to fully understand the effects of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X on human physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X is its relatively low toxicity compared to other small molecules. It also has good solubility in various solvents, making it easy to work with in lab experiments. However, one limitation is its relatively low stability, which can affect the reproducibility of results. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X. One direction is to further investigate its potential therapeutic applications in various diseases, particularly neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, further studies are needed to optimize the synthesis method and improve the stability of the compound.
Métodos De Síntesis
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X can be synthesized through a multi-step process involving several chemical reactions. The synthesis involves the reaction of 3-fluoro-4-pyridin-3-yloxybenzaldehyde with 4-aminobenzenesulfonamide, followed by a coupling reaction with 2-(4-chlorophenyl)acetic acid. The final product is obtained through a reduction reaction using sodium borohydride. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c21-18-10-15(5-8-19(18)28-16-2-1-9-23-13-16)12-24-20(25)11-14-3-6-17(7-4-14)29(22,26)27/h1-10,13H,11-12H2,(H,24,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUKJWOYUNSVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7552909.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[4-(4-methyl-1,3-thiazol-2-yl)butyl]prop-2-enamide](/img/structure/B7552911.png)
![2-[4-[2-(Trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7552913.png)
![4-[(5-Fluoro-2-methoxyphenyl)methylsulfanyl]quinoline](/img/structure/B7552914.png)

![2-(benzenesulfonyl)-N-[(2-piperidin-1-ylquinolin-3-yl)methyl]ethanamine](/img/structure/B7552942.png)

![4-[4-[[3-Fluoro-4-(1,2,4-triazol-1-yl)phenyl]sulfamoyl]-2-methylphenoxy]butanoic acid](/img/structure/B7552951.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]-4-methylphenyl]-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7552961.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-(4-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7552964.png)
![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)